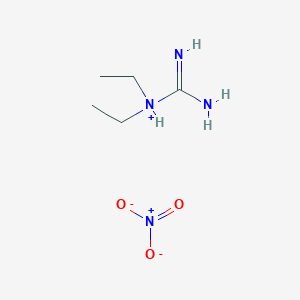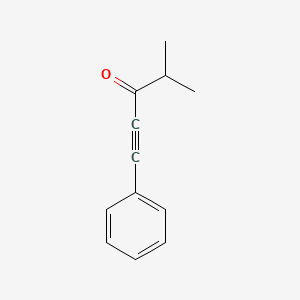
N'-benzyl-N-(3-methylbutyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzyl-N-(3-methylbutyl)oxamide is an organic compound belonging to the oxamide family Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-(3-methylbutyl)oxamide typically involves the reaction of benzylamine and 3-methylbutylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Benzylamine and 3-methylbutylamine are dissolved in anhydrous dichloromethane.
Step 2: Oxalyl chloride is added dropwise to the solution while maintaining the temperature below 0°C.
Step 3: The reaction mixture is stirred for several hours at room temperature.
Step 4: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-benzyl-N-(3-methylbutyl)oxamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzyl-N-(3-methylbutyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N’-benzyl-N-(3-methylbutyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized as a stabilizer in polymer formulations and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-benzyl-N-(3-methylbutyl)oxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound may also interact with other molecular pathways, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dibenzyl oxamide: Similar structure but with two benzyl groups.
N,N’-di(3-methylbutyl) oxamide: Similar structure but with two 3-methylbutyl groups.
N-benzyl-N-methyl oxamide: Contains a methyl group instead of a 3-methylbutyl group.
Uniqueness
N’-benzyl-N-(3-methylbutyl)oxamide is unique due to the presence of both a benzyl group and a 3-methylbutyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
404838-60-4 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N'-benzyl-N-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)8-9-15-13(17)14(18)16-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
YJSOEFATLBQHOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C(=O)NCC1=CC=CC=C1 |
Solubilidad |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
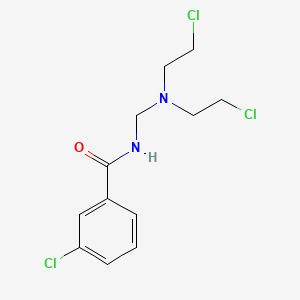
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
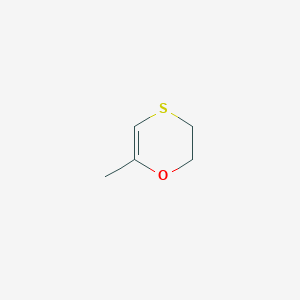
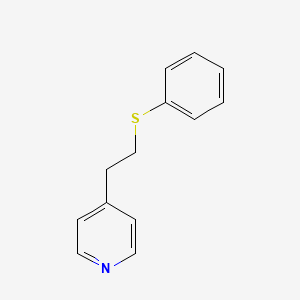
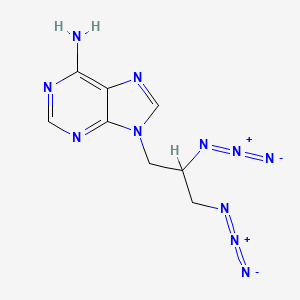
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)

